molecular formula C12H18N4O4 B13504693 (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13504693
M. Wt: 282.30 g/mol
InChI Key: LCQXPWMRUNLVPT-IUCAKERBSA-N
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Description

The compound (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 1,2,3-triazole substituent, and a carboxylic acid moiety. Its stereochemistry (2S,4S) is critical for applications in medicinal chemistry, particularly in peptide synthesis and drug design, where rigidity and spatial orientation influence target binding . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps , while the triazole ring—often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—offers metabolic stability and hydrogen-bonding capacity .

Properties

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-7-8(6-9(15)10(17)18)16-5-4-13-14-16/h4-5,8-9H,6-7H2,1-3H3,(H,17,18)/t8-,9-/m0/s1

InChI Key

LCQXPWMRUNLVPT-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)N2C=CN=N2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2C=CN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and azide compounds.

    Formation of Triazole Ring:

    Protection of Amino Group: The amino group of the pyrrolidine ring is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions.

    Final Product: The final product is obtained after purification, typically through column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole or pyrrolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazole or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. The triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceutical agents due to its stability and ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

The target compound’s pyrrolidine backbone is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituent at C4 Molecular Weight (g/mol) Key Properties Safety Profile (GHS) References
Target Compound 1H-1,2,3-triazol-1-yl ~337.34* Polar triazole enhances solubility; pKa ~3.6 (estimated) Not explicitly stated, but likely lower dermal toxicity vs. phenyl analogs
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl 291.34 LogD ~2.5 (lipophilic); pKa ~3.6 H302 (oral toxicity), H315 (skin irritation)
(2S,4S)-1-Boc-4-(4-chloro-2-isopropylphenoxy)pyrrolidine-2-carboxylic acid Chloro-phenoxy 428.88 LogD ~4.0 (highly lipophilic); Acid pKa ~3.6 Data not provided
(2S,4R)-1-Boc-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid 4-Methylbenzyl 333.41 Increased steric bulk; moderate LogD Data not provided

*Calculated based on molecular formula C₁₄H₂₀N₄O₄.

Key Findings :

  • Triazole vs.
  • Chloro-Phenoxy Substituents: Highly lipophilic (LogD ~4.0) due to aromatic and halogen groups, favoring blood-brain barrier penetration but increasing metabolic stability challenges .
  • Stereochemistry Effects : The (2S,4S) configuration in the target compound contrasts with (2S,4R) isomers (e.g., ), which may exhibit divergent crystallinity and biological activity .

Physicochemical Properties

  • pKa : The carboxylic acid group in the target compound and analogs (e.g., ) shows consistent pKa ~3.6, critical for ionization in physiological environments .
  • LogD: The triazole substituent likely reduces LogD compared to chloro-phenoxy analogs, balancing solubility and permeability .

Biological Activity

The compound (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H22N4O5\text{C}_{\text{14}}\text{H}_{\text{22}}\text{N}_{\text{4}}\text{O}_{\text{5}}

This structure includes:

  • A pyrrolidine ring , which is known for its role in various biological activities.
  • A triazole ring , which enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the triazole group is significant for:

  • Binding Affinity : The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing binding to target proteins.
  • Stability : The Boc group provides stability to the molecule during synthesis and biological evaluations.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. Specifically, this compound has been explored for its potential as an intermediate in the synthesis of antiviral agents targeting Hepatitis C Virus (HCV). It plays a role in the development of compounds that inhibit viral replication by interfering with viral enzymes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Pyrrolidine derivatives are also recognized for their DPP-IV inhibitory activity. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes as they prolong the action of incretin hormones. The structural features of this compound may contribute to its efficacy as a DPP-IV inhibitor.

Study 1: Synthesis and Evaluation

A study conducted on similar pyrrolidine derivatives highlighted the synthesis of compounds with enhanced biological activities through modifications at the pyrrolidine nitrogen. The incorporation of triazole groups was found to improve binding affinities towards DPP-IV and other targets .

Study 2: Antiviral Potential

Research involving (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine derivatives demonstrated significant antiviral activity against HCV. The study suggested that the triazole-containing pyrrolidine derivatives could serve as promising candidates for further development into antiviral drugs .

Comparative Analysis

CompoundTarget ActivityKey Features
(2S,4S)-1-[Boc]-4-(triazol)AntiviralTriazole enhances binding
(2S,4R)-Boc-pyrrolidineDPP-IV InhibitionPyrrolidine scaffold
(2S,4S)-HydroxypyrrolidineAntiviralHydroxyl group increases solubility

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